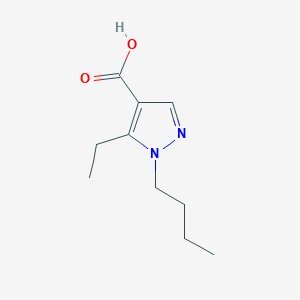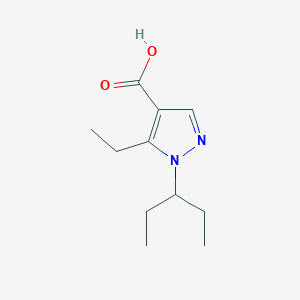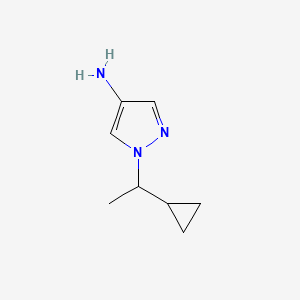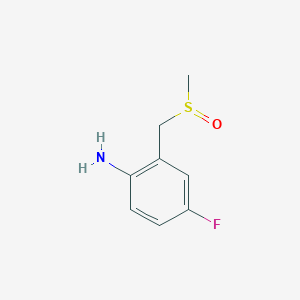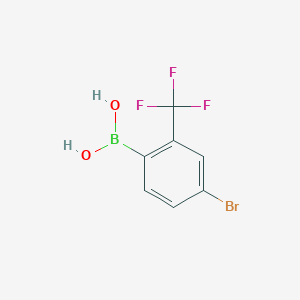
4-Bromo-2-(trifluoromethyl)phenylboronic acid
説明
4-Bromo-2-(trifluoromethyl)phenylboronic acid is a boronic acid derivative . It has a molecular weight of 268.83 . The IUPAC name for this compound is 4-bromo-2-(trifluoromethyl)phenylboronic acid .
Molecular Structure Analysis
The InChI code for 4-Bromo-2-(trifluoromethyl)phenylboronic acid is 1S/C7H5BBrF3O2/c9-4-1-2-6 (8 (13)14)5 (3-4)7 (10,11)12/h1-3,13-14H . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
4-Bromo-2-(trifluoromethyl)phenylboronic acid can be used in site-selective Suzuki-Miyaura cross-coupling reactions and palladium-catalyzed direct arylation reactions .Physical And Chemical Properties Analysis
4-Bromo-2-(trifluoromethyl)phenylboronic acid is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .科学的研究の応用
Catalyst for Dehydrative Condensation
4-Bromo-2-(trifluoromethyl)phenylboronic acid, due to its boronic acid group, finds application in catalysis, particularly in facilitating dehydrative condensation between carboxylic acids and amines. This reaction is crucial for the synthesis of α-dipeptides, with the ortho-substituent playing a significant role in enhancing the reaction efficiency by preventing the coordination of amines to the boron atom, thereby accelerating amidation processes (Wang, Lu, & Ishihara, 2018).
Intermediate in Organic Synthesis
Arylboronic acids, including derivatives such as 4-Bromo-2-(trifluoromethyl)phenylboronic acid, are recognized for their low toxicity, good thermal stability, and compatibility with various functional groups. These characteristics make them valuable intermediates in organic synthesis, offering promising prospects for further study and application in the development of new compounds (Zhang Da, 2015).
Light Emission and Photoluminescence
The compound also serves as a versatile intermediate in the synthesis of chromophore monomers, which are essential for creating polymers with tailored light emission properties. By undergoing Suzuki coupling reactions, it aids in the development of polymers that exhibit high molecular weights, superb thermal stability, and excellent processability, with specific applications in photoluminescence where tailored emission across the visible spectrum is desired (Neilson, Budy, Ballato, & Smith, 2007).
Gene Transfection Efficiency
Research has shown that modifying polyethylenimine with phenylboronic acid groups, potentially derivable from compounds like 4-Bromo-2-(trifluoromethyl)phenylboronic acid, can significantly enhance its efficiency in gene delivery. This modification improves the condensation ability to DNA and facilitates cell uptake, demonstrating the compound's potential in biomedical applications (Peng, Chen, Zhong, & Zhuo, 2010).
Safety And Hazards
This compound is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .
特性
IUPAC Name |
[4-bromo-2-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrF3O2/c9-4-1-2-6(8(13)14)5(3-4)7(10,11)12/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIDLWXFPCSSOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Br)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(trifluoromethyl)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



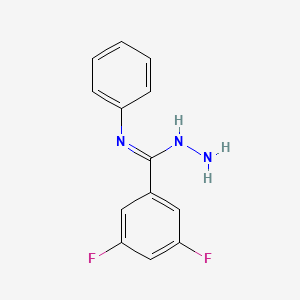
![Ethanol, 2-[(3-bromo-2-pyridinyl)methylamino]-](/img/structure/B1526540.png)
![3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid](/img/structure/B1526543.png)
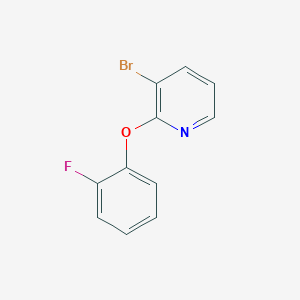
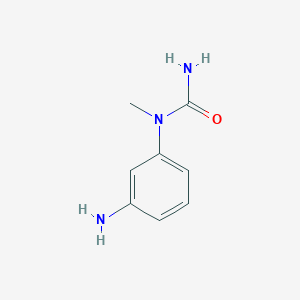
![2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline](/img/structure/B1526548.png)
![N-[1-(morpholin-4-yl)propan-2-yl]pyrimidin-4-amine](/img/structure/B1526552.png)
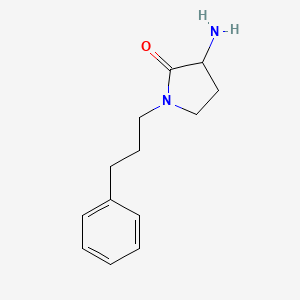
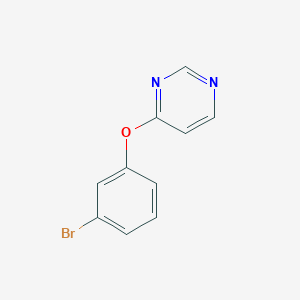
![1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene](/img/structure/B1526556.png)
